molecular formula C20H23ClN4O3 B2924585 4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine CAS No. 2415603-11-9

4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine

Cat. No.: B2924585
CAS No.: 2415603-11-9
M. Wt: 402.88
InChI Key: NGEICDOXASJJSM-UHFFFAOYSA-N
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Description

4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloropyrimidine with piperidine under specific conditions to form an intermediate, which is then further reacted with morpholine to yield the final product . The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate, with temperatures maintained between 70-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with oxalyl chloride can yield intermediates that are further processed to obtain the desired compound .

Mechanism of Action

The mechanism of action of 4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPR119). This interaction can lead to the modulation of glucose levels in the body by stimulating insulin release and incretin hormone secretion . The compound’s dual mechanism of action makes it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with GPR119 and modulate glucose levels highlights its potential as a therapeutic agent for metabolic disorders .

Properties

IUPAC Name

[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c21-16-13-22-20(23-14-16)28-18-5-7-25(8-6-18)19(26)15-1-3-17(4-2-15)24-9-11-27-12-10-24/h1-4,13-14,18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEICDOXASJJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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